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molecular formula C8H10N2OS B1270842 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one CAS No. 375825-03-9

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

Cat. No. B1270842
M. Wt: 182.25 g/mol
InChI Key: FEDDTBSIZZDZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09243000B2

Procedure details

A solution of 2-amino-5-methyl-5,6-dihydro-4H-benzothiazol-7-one (25.0 g, 0.137 mol) in Ac2O (300 mL) is heated at reflux temperature for 3 h. The reaction mixture is then cooled to RT and the precipitate is filtered off to afford N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide. Yield: 26 g.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[C:10](=[O:11])[CH2:9][CH:8]([CH3:12])[CH2:7][C:5]=2[N:6]=1.[CH3:13][C:14](OC(C)=O)=[O:15]>>[CH3:12][CH:8]1[CH2:7][C:5]2[N:6]=[C:2]([NH:1][C:14](=[O:15])[CH3:13])[S:3][C:4]=2[C:10](=[O:11])[CH2:9]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC=1SC2=C(N1)CC(CC2=O)C
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off

Outcomes

Product
Name
Type
product
Smiles
CC1CC(C2=C(N=C(S2)NC(C)=O)C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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